1,3-Dichlorobut-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorobut-2-ene-1,4-diol is an organochlorine compound with the molecular formula C4H6Cl2O2. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a butene backbone. It is a colorless liquid that is used in various chemical processes and industrial applications.
Preparation Methods
The synthesis of 1,3-Dichlorobut-2-ene-1,4-diol typically involves the chlorination of butadiene. The process can be carried out in either liquid or vapor phase. The chlorination reaction produces a mixture of 3,4-dichlorobut-1-ene and 1,3-dichlorobut-2-ene. This mixture is then subjected to isomerization at temperatures ranging from 60 to 120°C in the presence of a catalyst to yield the desired compound .
Chemical Reactions Analysis
1,3-Dichlorobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and various catalysts.
Scientific Research Applications
1,3-Dichlorobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic rubbers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichlorobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,3-Dichlorobut-2-ene-1,4-diol can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound has a similar structure but lacks the hydroxyl groups.
2,3-Dichlorobut-2-ene-1,4-diol: This isomer has the chlorine atoms in different positions.
1,4-Dichlorobut-2-ene-1,4-diol: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
92614-16-9 |
---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
1,3-dichlorobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2 |
InChI Key |
BDIQGAYVDMRDQE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CC(O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.